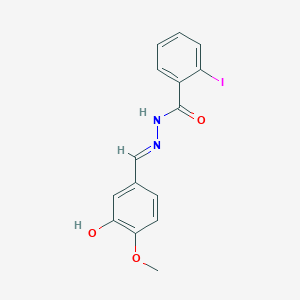

N'-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide is a chemical compound with the linear formula C15H14N2O3 . It has a molecular weight of 270.29 and is part of a collection of rare and unique chemicals .

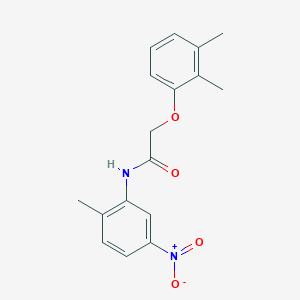

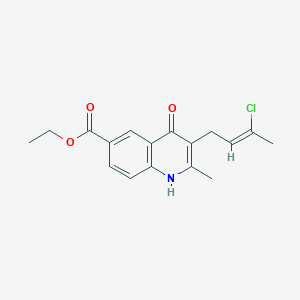

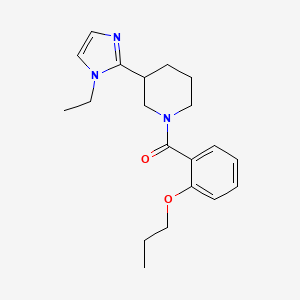

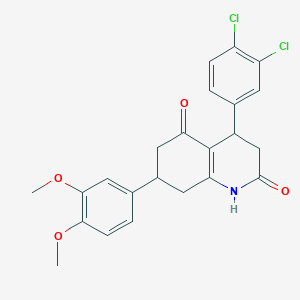

Molecular Structure Analysis

The molecular structure of N’-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide is confirmed by its linear formula C15H14N2O3 . A detailed analysis of the intermolecular interactions of a similar compound was performed based on the Hirshfeld surfaces and their associated two-dimensional fingerprint plots .Physical And Chemical Properties Analysis

The physical and chemical properties of N’-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide include a molecular weight of 270.29 and a linear formula of C15H14N2O3 .Applications De Recherche Scientifique

Potential Bioactive Schiff Base Compounds

Researchers synthesized Schiff base compounds, including derivatives similar to N'-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide, and characterized them through various analyses. These compounds exhibited significant biological activities, such as antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Their interaction with Salmon sperm DNA (SS-DNA) through an intercalation mode of interaction was particularly noted, indicating potential applications in biological research and drug development (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Antimicrobial Evaluation and QSAR Studies

A series of hydrazides, similar in structure to N'-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide, were synthesized and tested for in vitro antimicrobial activity. The study highlighted the importance of substituents like dinitro, methoxy, and hydroxy for enhancing antimicrobial effectiveness. Quantitative structure-activity relationship (QSAR) analysis indicated the significance of the topological parameter, the third-order molecular connectivity index, in predicting the antimicrobial activity of these compounds (Kumar et al., 2011).

Lipase and α-Glucosidase Inhibition

Further research into novel heterocyclic compounds derived from related hydrazides showed promising lipase and α-glucosidase inhibitory activities. This suggests potential applications in the treatment of conditions like obesity and diabetes, where enzyme inhibition can play a therapeutic role (Bekircan, Ülker, & Menteşe, 2015).

Structure Elucidation and Applications

The structural elucidation of compounds similar to N'-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide has provided insights into their potential applications. For instance, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was synthesized and characterized, indicating the potential for further biological and pharmaceutical applications (Alotaibi et al., 2018).

Antioxidant Activity of Schiff Bases

The antioxidant behavior of Schiff bases, including compounds structurally related to N'-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide, was theoretically investigated. The study highlighted the hydrogen atom transfer (HAT) mechanism in the gas phase and the sequential proton loss electron transfer (SPLET) mechanism in solvents, suggesting these compounds as potent antioxidants, with implications for therapeutic applications (Ardjani & Mekelleche, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IN2O3/c1-21-14-7-6-10(8-13(14)19)9-17-18-15(20)11-4-2-3-5-12(11)16/h2-9,19H,1H3,(H,18,20)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICLHMUOBOEBKG-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2I)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2I)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)

![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)

![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)

![2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5564975.png)

![2-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5565008.png)

![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5565022.png)